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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis of

long RNA oligonucleotides using tert-butyldimethylsilyl (TBDMS) protected phosphoramidites.

The TBDMS protecting group for the 2'-hydroxyl function of ribonucleosides is a cornerstone of

solid-phase RNA synthesis, enabling the production of high-purity RNA for a range of

applications, from basic research to therapeutic development.

Introduction
The chemical synthesis of RNA is a critical technology in modern molecular biology and drug

development. Unlike DNA synthesis, the presence of the 2'-hydroxyl group in RNA necessitates

a robust protection strategy to prevent unwanted side reactions during the phosphoramidite

coupling cycle. The tert-butyldimethylsilyl (TBDMS) group is a widely utilized protecting group

for the 2'-hydroxyl of ribonucleosides. Its successful application relies on a carefully

orchestrated series of synthesis and deprotection steps to ensure the integrity of the final RNA

product.[1] This guide details the optimized procedures for the synthesis, deprotection, and

purification of long RNA oligonucleotides using TBDMS chemistry.
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The successful synthesis of long RNA oligonucleotides is dependent on high stepwise coupling

efficiencies. The bulky nature of the 2'-TBDMS group can present steric hindrance, potentially

lowering these efficiencies compared to DNA synthesis.[2] Optimization of coupling times and

the use of potent activators are crucial to maximize yields.
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Parameter Typical Value Conditions & Remarks

Stepwise Coupling Efficiency >97% - 99%

Dependent on activator,

coupling time, and synthesizer.

Use of activators like 5-

Ethylthio-1H-tetrazole (ETT) or

5-Benzylmercapto-1H-tetrazole

(BMT) is recommended to

enhance coupling of sterically

hindered 2'-TBDMS

monomers.[3][4][5] A double

coupling protocol may be

employed for challenging

monomers to further increase

efficiency.[3]

Crude Purity (20-mer) ~77.6%

Purity of the crude product

before purification. This will

decrease significantly with

increasing oligonucleotide

length.[2]

Final Purity (Post-Purification) >90% - 99%

Dependent on the purification

method. Polyacrylamide gel

electrophoresis (PAGE) can

achieve purities of 95-99%,

while HPLC can yield purities

greater than 85%.[6][7]

Overall Yield Varies

Highly dependent on the

length of the oligonucleotide

and the purification method

chosen. Yields decrease as

the length of the oligo

increases.[8]
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The synthesis of RNA oligonucleotides using TBDMS phosphoramidites follows a cyclical

process on a solid support, followed by a two-step deprotection and final purification.
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Caption: Workflow for the synthesis of long RNA oligonucleotides using TBDMS

phosphoramidites.

Experimental Protocols
Protocol 1: Automated Solid-Phase RNA Synthesis
This protocol outlines the cyclical steps performed by an automated oligonucleotide

synthesizer.

Materials:

TBDMS-protected RNA phosphoramidites (A, C, G, U)

Anhydrous acetonitrile
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Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)[2]

Deblocking solution (e.g., Dichloroacetic acid in a suitable solvent)

Capping solutions (Cap A and Cap B)

Oxidizing solution (e.g., Iodine solution)

Washing solvent (Acetonitrile)

Controlled-pore glass (CPG) solid support functionalized with the initial nucleoside

Procedure:

The synthesis is performed on a 1.0 µmol scale on an automated DNA/RNA synthesizer. The

following steps are repeated for each nucleotide addition:

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-

bound nucleoside by treatment with the deblocking solution to expose the 5'-hydroxyl group.

Coupling: The TBDMS-protected phosphoramidite and a potent activator are delivered to the

synthesis column. A coupling time of 6-10 minutes is recommended for 2'-TBDMS-rU and

other TBDMS-protected monomers to ensure high coupling efficiency.[2][3] For particularly

difficult couplings, a double coupling protocol can be implemented.[3]

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to

prevent the formation of deletion mutants in subsequent cycles.

Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester

using the oxidizing solution.

Washing: The column is washed extensively with acetonitrile between each step to remove

excess reagents and byproducts.

These cycles are repeated until the desired full-length RNA oligonucleotide is assembled.
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Protocol 2: Stepwise Deprotection of RNA
Oligonucleotides
A two-step deprotection strategy is essential to ensure the integrity of the final RNA product.[1]

Step 1: Cleavage from Solid Support and Deprotection of Base and Phosphate Groups

This initial step removes the more labile protecting groups from the nucleobases and the

phosphate backbone, and cleaves the oligonucleotide from the solid support.[1]

Materials:

RNA synthesis column containing the fully protected oligonucleotide

Ethanolic Methylamine/Aqueous Ammonia solution or equivalent deprotection solution[1]

Sealable, sterile, RNase-free vials

Heating block

Centrifugal evaporator

Procedure:

Carefully remove the synthesis column from the synthesizer.

Extrude the solid support into a sterile, RNase-free screw-cap vial.[1]

Add the appropriate deprotection solution (e.g., 1.5 mL of ethanolic ammonium hydroxide or

AMA) to the solid support.[9]

Seal the vial tightly and incubate under the recommended conditions. For example, with

AMA, incubate at 65°C for 10-15 minutes.[1][9]

Allow the vial to cool to room temperature.

Centrifuge the vial to pellet the solid support.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Stepwise_Deprotection_of_RNA_Synthesized_with_TBDMS_Monomers.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Stepwise_Deprotection_of_RNA_Synthesized_with_TBDMS_Monomers.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Stepwise_Deprotection_of_RNA_Synthesized_with_TBDMS_Monomers.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Stepwise_Deprotection_of_RNA_Synthesized_with_TBDMS_Monomers.pdf
https://www.glenresearch.com/media/maravai/productattachments/application_guides/t/b/tb_rna_tbdms_deprotection_20190712.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Stepwise_Deprotection_of_RNA_Synthesized_with_TBDMS_Monomers.pdf
https://www.glenresearch.com/media/maravai/productattachments/application_guides/t/b/tb_rna_tbdms_deprotection_20190712.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12383610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a

new sterile, RNase-free tube.

Dry the RNA pellet using a centrifugal evaporator.

Step 2: 2'-O-TBDMS Group Removal

This step employs a fluoride-containing reagent to specifically cleave the TBDMS silyl ether

from the 2'-hydroxyl positions.[1]

Materials:

Dried, partially deprotected RNA oligonucleotide

Anhydrous Dimethyl sulfoxide (DMSO)

Triethylamine (TEA)

Triethylamine trihydrofluoride (TEA·3HF)[9]

Heating block

Quenching buffer

Procedure:

Dissolve the dried RNA oligonucleotide in anhydrous DMSO (e.g., 115 µL). If necessary,

heat at 65°C for about 5 minutes to fully dissolve the oligonucleotide.[9]

Add TEA (e.g., 60 µL) to the solution and mix gently.[9]

Add TEA·3HF (e.g., 75 µL) and incubate the mixture at 65°C for 2.5 hours.[1][9]

Quench the reaction by adding an appropriate quenching buffer.[1]

Protocol 3: Purification of Long RNA Oligonucleotides
Purification is critical to isolate the full-length product from truncated sequences and other

impurities. The choice of method depends on the length of the RNA and the required purity.
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A. Desalting

This is the most basic level of purification to remove residual by-products from synthesis and

deprotection. It is generally suitable for short oligonucleotides (<35 bases) for applications

where the presence of shorter sequences is not critical.[6]

B. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates oligonucleotides based on hydrophobicity. It is an efficient method for

purifying oligonucleotides with fluorophores and for larger scale synthesis.[6] The resolution

can decrease with increasing oligonucleotide length, making it less ideal for very long RNAs.[6]

C. Polyacrylamide Gel Electrophoresis (PAGE)

PAGE offers the highest resolution, separating oligonucleotides based on size with single-base

resolution.[8] It is the "gold standard" for purifying long RNA oligonucleotides (>30-mer) to

achieve purities of 95-99%.[6][8] However, the recovery yields from PAGE are typically lower

than other methods due to the extraction process.[6]

Conclusion
The synthesis of long RNA oligonucleotides using TBDMS phosphoramidites is a well-

established and reliable method. Success hinges on the optimization of the synthesis cycle,

particularly the coupling step, to maximize stepwise efficiency. A meticulous two-step

deprotection protocol is paramount to preserving the integrity of the RNA backbone. Finally, the

selection of an appropriate purification strategy is crucial to obtaining a final product of the

desired purity for downstream applications in research, diagnostics, and therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.labcluster.com/News3/oligonucleotide-purification-guidelines.pdf
https://www.labcluster.com/News3/oligonucleotide-purification-guidelines.pdf
https://www.labcluster.com/News3/oligonucleotide-purification-guidelines.pdf
http://www.genelink.com/newsite/products/rnaPURIFICATION.asp
https://www.labcluster.com/News3/oligonucleotide-purification-guidelines.pdf
http://www.genelink.com/newsite/products/rnaPURIFICATION.asp
https://www.labcluster.com/News3/oligonucleotide-purification-guidelines.pdf
https://www.benchchem.com/product/b12383610?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Stepwise_Deprotection_of_RNA_Synthesized_with_TBDMS_Monomers.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12383610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. glenresearch.com [glenresearch.com]

3. benchchem.com [benchchem.com]

4. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach
[mdpi.com]

5. researchgate.net [researchgate.net]

6. labcluster.com [labcluster.com]

7. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP
[thermofisher.com]

8. RNA Oligos Oligonucleotides from Gene Link [genelink.com]

9. glenresearch.com [glenresearch.com]

To cite this document: BenchChem. [Synthesis of Long RNA Oligonucleotides with TBDMS
Amidites: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12383610#synthesis-of-long-rna-oligonucleotides-
with-tbdms-amidites]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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